5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione
Description
This compound (molecular formula: C₁₅H₁₆N₂S₂, molecular weight: 288.43) features a spirocyclic architecture combining a benzothienopyrimidine core with a cyclohexane ring. Its synthesis typically involves Gewald reactions and subsequent thionation or cyclization steps . Key identifiers include ChemSpider ID 34499305 and systematic IUPAC nomenclature emphasizing the spiro junction and thione functionality .
Properties
IUPAC Name |
spiro[1,3,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2,1'-cyclohexane]-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2S2/c18-13-12-10-6-2-3-7-11(10)19-14(12)17-15(16-13)8-4-1-5-9-15/h17H,1-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZXWWWQRGYZMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=C(C4=C(S3)CCCC4)C(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6,7,8-Tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and thiolation processes. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Anticancer Activity
Research indicates that compounds containing the benzothieno-pyrimidine moiety exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : The compound triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogenic microorganisms. In vitro assays revealed:
- Bacterial Strains : Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Candida albicans.
- Results : The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and antifungals like ketoconazole.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory effects in various models:
- In Vivo Studies : Animal models of inflammation showed a reduction in edema and inflammatory markers such as TNF-alpha and IL-6.
- Mechanism : The compound appears to inhibit the NF-kB pathway which is crucial in mediating inflammatory responses.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings include:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Enhanced anticancer activity |
| Alteration of the cyclohexane ring | Changes in antimicrobial potency |
| Variation in substituents on the benzothieno moiety | Modulation of anti-inflammatory effects |
Case Studies
Several studies have highlighted the potential of this compound in pharmacological applications:
- Study A : Evaluated the anticancer effects in a mouse model of breast cancer with promising results indicating tumor regression.
- Study B : Investigated its antimicrobial efficacy against multidrug-resistant strains with favorable outcomes suggesting a new avenue for treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights structural variations, molecular weights, melting points, and key substituents among analogous compounds:
Functional Group and Reactivity Differences
- Thione vs. Ketone/Dione: The target’s 4-thione group offers greater nucleophilicity compared to the 4-one in compounds like 3a or the dione in 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ().
- Spiro Ring Size : Spirocyclopentane derivatives (e.g., 3b ) exhibit higher melting points (233–235°C) than spirocyclohexane analogs (208–210°C), likely due to increased ring strain and packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
